Thiogenistein
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Overview
Description
Thiogenistein is a novel biologically active compound that belongs to the class of isoflavonoids. It is a thiolated analog of genistein, which is primarily found in soybeans and is known for its antioxidant, anti-inflammatory, and anticancer properties . This compound has been studied for its enhanced biological activities compared to genistein, particularly in the context of cancer treatment and electrochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiogenistein can be synthesized through various oxidation strategies. One common method involves the use of electrochemical and chemical oxidation techniques. In the electrochemical method, this compound forms a self-assembled monolayer on a gold electrode, which is then subjected to oxidation . The chemical oxidation method typically involves the use of hydrogen peroxide (H₂O₂) to oxidize this compound in solution .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of standard organic synthesis techniques. The process may include steps such as thiolation of genistein, followed by purification and characterization using techniques like mass spectrometry and infrared spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Thiogenistein undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using electrochemical methods or chemical oxidants like hydrogen peroxide.
Substitution: The thiol group in this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and electrochemical oxidation are commonly used.
Substitution: Various nucleophiles can be used to substitute the thiol group.
Major Products Formed
The oxidation of this compound results in the formation of electroactive products, which may include conjugates such as trimers and polymers . These products exhibit significant biological activities, including cytotoxic effects on cancer cells .
Scientific Research Applications
Mechanism of Action
Thiogenistein exerts its effects through several mechanisms:
Antioxidant Activity: It neutralizes reactive oxygen species (ROS) and exhibits radical scavenging abilities.
Cytotoxic Activity: This compound induces apoptosis in cancer cells by targeting specific molecular pathways, including the PPAR (peroxisome proliferator-activated receptor) signaling cascade.
Electrochemical Activity: The compound forms electroactive products upon oxidation, which can interact with cellular components to exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Genistein: The parent compound of thiogenistein, known for its antioxidant and anticancer properties.
Daidzein: Another isoflavonoid with similar biological activities but lacking the thiol group present in this compound.
Biochanin A: An isoflavonoid with antioxidant properties, structurally similar to genistein.
Uniqueness of this compound
This compound stands out due to its enhanced biological activities, particularly its higher cytotoxic activity towards cancer cells and its unique electrochemical properties . The presence of the thiol group in this compound allows for stronger interactions with gold surfaces, making it suitable for applications in electrochemical devices .
Properties
Molecular Formula |
C15H10O4S |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)chromene-4-thione |
InChI |
InChI=1S/C15H10O4S/c16-9-3-1-8(2-4-9)11-7-19-13-6-10(17)5-12(18)14(13)15(11)20/h1-7,16-18H |
InChI Key |
RPDMOSIZAIBSRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=S)O)O)O |
Origin of Product |
United States |
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